molecular formula C11H13NO4 B3002562 3-methyl-3-(4-nitrophenyl)butanoic Acid CAS No. 42288-06-2

3-methyl-3-(4-nitrophenyl)butanoic Acid

Cat. No. B3002562
CAS RN: 42288-06-2
M. Wt: 223.228
InChI Key: ITGQCQGQYJVSPE-UHFFFAOYSA-N
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Description

3-methyl-3-(4-nitrophenyl)butanoic acid, also known as MNBA, is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine and pharmacology.

Scientific Research Applications

Molecular Structure and Reactivity

  • Methyl 3-oxobutanoate, a precursor to 3-methyl-3-(4-nitrophenyl)butanoic acid, exhibits polarized electronic structures and is used to synthesize various cyclic and acyclic products, showcasing its versatility in molecular synthesis (Wardell et al., 2007).

Potential in Drug Synthesis

  • Research into the synthesis of 4-(3′-bis(2″-chloroethyl)aminophenyl)-4,4-difluorobutanoic acid, a compound structurally related to 3-methyl-3-(4-nitrophenyl)butanoic acid, highlights the potential of such compounds in the development of drugs, although the study didn't proceed beyond the intermediate stage (Buss, Coe, & Tatlow, 1997).

Enzyme Inhibition Studies

  • Aryl substituted methyl 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoates, which are chemically similar to 3-methyl-3-(4-nitrophenyl)butanoic acid, have been studied for their inhibitory potency towards rat liver microsomal retinoic acid metabolizing enzymes, suggesting potential applications in biochemical research (Mason et al., 2003).

NMR Spectroscopic and X-ray Crystallographic Studies

  • The N-acetyl-3-butanoyltetramic acid, related to 3-methyl-3-(4-nitrophenyl)butanoic acid, has been studied using NMR spectroscopy and X-ray crystallography, highlighting the importance of these techniques in understanding the structural properties of such compounds (Berkley, Markopoulos, & Markopoulou, 1994).

Electrochemical Behavior

  • The electrochemical behavior of derivatives of 3-methyl-3-(4-nitrophenyl)butanoic acid has been investigated, providing insights into their potential applications in electrochemistry and materials science (David, Hurvois, Tallec, & Toupet, 1995).

Metabolic Studies

  • Studies on the biotransformation of structurally similar compounds, such as 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, provide insights into the metabolic pathways and species-specific differences in drug metabolism, relevant for pharmacological research (Pottier, Busigny, & Raynaud, 1978).

Chemical Synthesis

  • Research on the synthesis of chiral 2-(3-methyl-5-nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)alkanoic acids and their methyl esters, related to 3-methyl-3-(4-nitrophenyl)butanoic acid, demonstrates the compound's relevance in synthesizing complex organic molecules (Gondela & Walczak, 2005).

Environmental Bioremediation

  • The biodegradation of 3-methyl-4-nitrophenol, a breakdown product of a compound related to 3-methyl-3-(4-nitrophenyl)butanoic acid, by Ralstonia sp. SJ98 indicates potential applications in environmental bioremediation and understanding microbial degradation pathways (Bhushan et al., 2000).

properties

IUPAC Name

3-methyl-3-(4-nitrophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(2,7-10(13)14)8-3-5-9(6-4-8)12(15)16/h3-6H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGQCQGQYJVSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-3-(4-nitrophenyl)butanoic Acid

Synthesis routes and methods

Procedure details

To cooled (0° C) concentrated H2SO4 (18.5 mL), was added 3-methyl-3- phenylbutanoic acid (10 g, 56 mmol). Next, a cooled solution of HNO3 (3 mL) in H2SO4 (6.2 mL) was added dropwise and the reaction mixture was stirred at 0° C. for 30 min and then at room temperature for 30 min more. The mixture was poured into ice and the resulting solution was allowed to stand in the refrigerator overnight. The precipitate was filtered, washed with H2 0 and dried, to afford a crude product (14.5 g). This was purified by chromatography on silica gel (CHCl3 :MeOH, 3%) to give the title compound (5.9 g, 47%). 1H NMR (80MHz, CDCl3) δ (TMS): 8.16 (d, J=6.5 Hz, 2H), 7.55 (d, J=6.5 Hz, 2H), 3.5 (m, 1H), 2.70 (s, 2H), 1.50 (s, 6H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.2 mL
Type
solvent
Reaction Step Two
Name
Quantity
18.5 mL
Type
solvent
Reaction Step Three
Yield
47%

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